molecular formula C16H28O B013413 (10E,12Z)-Hexadeca-10,12-dienal CAS No. 63024-98-6

(10E,12Z)-Hexadeca-10,12-dienal

Cat. No. B013413
CAS RN: 63024-98-6
M. Wt: 236.39 g/mol
InChI Key: OSFASEAZCNYZBW-DEQVHDEQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(10E,12Z)-Hexadeca-10,12-dienal” is a chemical compound that is part of the class of organic compounds known as lineolic acids and derivatives . These are derivatives of lineolic acid, a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions .


Synthesis Analysis

The 10E,12Z- and 10E,12E- isomers of hexadecadien-1-ol and of hexadeca-10E,12Z-dienal — components of the sex pheromone of the silkworm moth Bombyx mori — have been synthesized from the readily available octa-2E,7-dien-1-ol .


Molecular Structure Analysis

The molecular formula of “(10E,12Z)-Hexadeca-10,12-dienal” is C18H32O2 . The average molecular weight is 280.4455 and the monoisotopic mass is 280.240230268 .


Chemical Reactions Analysis

“(10E,12Z)-Hexadeca-10,12-dienal” reduces lipid accumulation by stimulating fatty acid oxidation, lipolysis, and mitochondrial reactive oxygen species . This switch to lipid utilization is accompanied by a potent proinflammatory response .


Physical And Chemical Properties Analysis

“(10E,12Z)-Hexadeca-10,12-dienal” is an oil with a molecular weight of 280.45 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Scientific Research Applications

  • Pheromones and Insect Attraction :

    • (11Z)hexadec11enal enhances the attractiveness of the main pheromone component of Diatraea saccharalis in wind tunnel experiments (Kalinová et al., 2005).
    • Hexadecadienyl compounds, including variants of hexadeca-10,12-dienal, are used as authentic standards in determining the configuration of the natural pheromone from the persimmon fruit moth (Nishida et al., 2003).
    • It serves as a component of the sex pheromone in various species, such as the common sheep moth Hemileuca eglanterina, the spiny bollworm moth Earias insulana, and the Hibiscus flower-bud borer Rehimena surusalis (Mcelfresh & Millar, 1999), (Hall et al., 1980), (Honda et al., 2015).
  • Synthesis and Organic Chemistry :

    • Hexadeca-2,4-dienal is used in the synthesis of hydroxylated piperidines through a stereoselective Diels-Alder reaction with benzyl nitrosoformate (Hussain & Wyatt, 1993).
    • Syntheses developed for hexadeca-10,12,14-trienals are key for studying the pheromone components of the tobacco hornworm moth Manduca sexta (Chen & Millar, 2000).
  • Other Applications :

    • The oral uptake of hexadeca-4Z,7Z,10Z,13Z-tetraenoic acid, a related compound, might induce chemoresistance, as shown in a mouse model (Schlotterbeck et al., 2018).

Safety And Hazards

“(10E,12Z)-Hexadeca-10,12-dienal” is for research use only, not for human or veterinary use . In case of contact with skin or eyes, rinse thoroughly with water and seek medical attention . If ingested, do not induce vomiting unless directed to do so by medical personnel .

Future Directions

Further investigation into the biochemical pathways involved in adipocyte responses to “(10E,12Z)-Hexadeca-10,12-dienal” can provide more information about its safety and efficacy in promoting weight loss . It is also important to understand its effects on lipid metabolism .

properties

IUPAC Name

(10E,12Z)-hexadeca-10,12-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,16H,2-3,8-15H2,1H3/b5-4-,7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFASEAZCNYZBW-SCFJQAPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\C=C\CCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501305385
Record name (10E,12Z)-10,12-Hexadecadienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(10E,12Z)-Hexadeca-10,12-dienal

CAS RN

63024-98-6
Record name (10E,12Z)-10,12-Hexadecadienal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63024-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (10E,12Z)-10,12-Hexadecadienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(10E,12Z)-Hexadeca-10,12-dienal
Reactant of Route 2
(10E,12Z)-Hexadeca-10,12-dienal
Reactant of Route 3
Reactant of Route 3
(10E,12Z)-Hexadeca-10,12-dienal
Reactant of Route 4
(10E,12Z)-Hexadeca-10,12-dienal
Reactant of Route 5
Reactant of Route 5
(10E,12Z)-Hexadeca-10,12-dienal
Reactant of Route 6
(10E,12Z)-Hexadeca-10,12-dienal

Citations

For This Compound
11
Citations
AM El-Sayed, AR Gibb, VJ Mitchell, LAM Manning… - Chemoecology, 2013 - Springer
In recent years, Conogethes pluto (Lepidoptera: Crambidae) has become a major pest of Alpinia and other ornamental gingers in the Northern Territory and Queensland, Australia. This …
H Honda, R Yamasaki, Y Sumiuchi, T Uehara… - Journal of chemical …, 2015 - Springer
The sex pheromone of the hibiscus flower borer Rehimena surusalis (Walker) (Lepidoptera: Crambidae) was analyzed by gas chromatography with electroantennographic detection (…
X Chen, JG Millar - Synthesis, 2000 - thieme-connect.com
Short, efficient syntheses yielding products of very high isomeric purity have been developed for (10E, 12E, 14Z)-hexadeca-10, 12, 14-trienal 1 and the (10E, 12E, 14E)-isomer 2, the …
JS McElfresh, JG Millar - Journal of Chemical Ecology, 1999 - Springer
Differences were found in the pheromonally mediated mate location systems of two subspecies of Hemileuca electra, H. electra electra (Hee) and H. e. mojavensis (Hem), from southern …
L Amarawardana - 2009 - gala.gre.ac.uk
Midges (Diptera: Cecidomyiidae) are pests of many economically valuable agricultural crops. The female sex pheromones of several midge species have been identified and the …
Number of citations: 15 gala.gre.ac.uk
V Klusák, Z Havlas, L Rulı́šek, J Vondrášek, A Svatoš - Chemistry & Biology, 2003 - cell.com
An analysis of the crystal structure of [BmPBP…bombykol] complex identified nine amino acid residues involved in a variety of intermolecular interactions binding the ligand. Using …
Number of citations: 61 www.cell.com
J Park, HV Pham, K Mogensen, TI Solling… - The Journal of …, 2015 - ACS Publications
In order to identify potential de novo enzyme templates for the cleavage of C–C single bonds in long-chain hydrocarbons, we analyzed protein structures that bind substrates containing …
Number of citations: 9 0-pubs-acs-org.brum.beds.ac.uk
V Klusák - 2010 - dspace.cuni.cz
Recent advances in computational technology and methodology have allowed us to apply methods of quantum chemistry to answer questions of biological relevance. Nowadays, high-…
Number of citations: 0 dspace.cuni.cz
B Koutek, L Streinz, M Romaňuk - Collection of Czechoslovak …, 1998 - cccc.uochb.cas.cz
The term "insect sex pheromones" denotes compounds used for chemical communication between sexual partners in the insect kingdom. The aim of this review covering the literature …
Number of citations: 18 cccc.uochb.cas.cz
LAGA Olivari - 2019 - repositorio.ufmg.br
Neste trabalho, uma rota sintética pela obtenção do composto (11E, 14Z)-hexadeca-11, 14-dienal, possível feromônio sexual da Condylorrhiza Vestigialis (Lepidoptera: Crambidae) ou …
Number of citations: 2 repositorio.ufmg.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.